molecular formula C10H14FNO B13188508 1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine

1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B13188508
M. Wt: 183.22 g/mol
InChI Key: VWNBBRCCOJUIOM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is a fluorinated ethanamine derivative characterized by an ethoxy substituent at the ortho position of the phenyl ring. With a molecular formula of C10H14FNO and a molecular weight of approximately 183.22 g/mol , this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The incorporation of fluorine is a common strategy to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds, making this amine a versatile intermediate in the design of novel bioactive molecules . In scientific research, this compound and its structural analogs are investigated for their potential as precursors in the development of pharmaceuticals, particularly in central nervous system (CNS) drug discovery, where fluorinated amines can enhance blood-brain barrier permeability . Researchers also utilize such scaffolds in the synthesis of more complex molecular architectures for use in biological screening and as enzyme inhibitors or receptor ligands . Handling and Safety: For research use only. Not intended for diagnostic or therapeutic use in humans or animals . The compound is typically supplied as a solid and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FNO/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6,9H,2,7,12H2,1H3

InChI Key

VWNBBRCCOJUIOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CF)N

Origin of Product

United States

Synthetic Strategies for 1 2 Ethoxyphenyl 2 Fluoroethan 1 Amine

Precursor Synthesis and Advanced Functional Group Transformations

The construction of 1-(2-ethoxyphenyl)-2-fluoroethan-1-amine relies on the synthesis of two primary fragments: the ethoxyphenyl-containing synthon and the fluoroalkyl chain building block.

Synthetic Methodologies for Ethoxyphenyl-Containing Synthons

The 2-ethoxyphenyl moiety is a crucial component of the target molecule. Several synthetic routes can be employed to generate suitable precursors bearing this group. Common starting materials include 2-ethoxybenzaldehyde, 2-ethoxyacetophenone, or 2-ethoxyphenylacetonitrile (B1595126).

One common strategy involves the Knoevenagel condensation of a ring-substituted benzaldehyde, such as 2-ethoxybenzaldehyde, with a compound containing an active methylene (B1212753) group, like cyanoacetate, catalyzed by piperidine. chemrxiv.org Another approach is the Friedel-Crafts acylation of ethoxybenzene. For instance, 2-fluoro-4-methoxyacetophenone can be prepared by reacting m-fluoroanisole with acetyl chloride in the presence of aluminum trichloride. google.com A similar strategy could be adapted for the synthesis of 2-ethoxyacetophenone. The synthesis of 2'-methoxyacetophenone (B1218423) has been achieved by reacting o-hydroxyacetophenone with dimethyl sulfate. chemicalbook.com

Alternatively, 2-ethoxyphenylacetonitrile can be prepared from the corresponding benzyl (B1604629) halide. The reaction of a benzyl halide with an alkali metal cyanide is a well-established method for producing phenylacetonitriles. google.comorgsyn.org The resulting nitrile can then be further elaborated to introduce the amine and fluoroalkyl functionalities.

The following table summarizes potential synthetic routes to key ethoxyphenyl-containing synthons:

SynthonStarting Material(s)Reagents and Conditions
2-EthoxyacetophenoneEthoxybenzene, Acetyl ChlorideAlCl3, Friedel-Crafts Acylation
2-Ethoxyphenylacetonitrile2-Ethoxybenzyl Halide, Sodium CyanidePhase Transfer Catalyst, Aqueous/Organic Biphasic System
2-Ethoxystyrene1-(2-Ethoxyphenyl)ethanolDehydration (e.g., H2SO4, heat)

This table presents plausible synthetic routes based on established chemical transformations.

Preparation of Fluoroalkyl Chain Building Blocks

The introduction of the 2-fluoroethyl group is a critical step in the synthesis. This can be achieved by utilizing pre-functionalized fluoroalkyl building blocks or by direct fluorination of a suitable precursor. researchgate.net

One approach involves the use of 2-fluoroethylamine or its derivatives. The preparation of 2-fluoroethylamine hydrochloride has been described, starting from 2-fluoroethanol (B46154) and proceeding through a tosylate intermediate followed by reaction with potassium phthalimide (B116566) and subsequent hydrolysis. google.com Another method for producing trifluoroethylamine involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia (B1221849). google.com While this provides a trifluoro- rather than a monofluoro-amine, it illustrates the general strategy of using halogenated ethanes as precursors.

Radiolabeled [18F]fluoroethyl bromide is another important building block, synthesized for use in positron emission tomography (PET) tracer synthesis. rsc.org The non-radioactive analogue, 2-bromo-1-fluoroethane, can be a valuable reagent for alkylating amines or other nucleophiles to introduce the fluoroethyl moiety.

A summary of methods for preparing fluoroalkyl building blocks is provided below:

Building BlockPrecursorKey Reagents
2-Fluoroethylamine2-FluoroethanolToluene Sulfonyl Chloride, Potassium Phthalimide, Hydrazine
2-Bromo-1-fluoroethaneEtheneN-Bromosuccinimide, HF-Pyridine
[18F]Fluoroethyl bromideEthylene Glycol ditosylate[18F]Fluoride, Phase Transfer Catalyst

This table outlines common synthetic strategies for fluoroalkyl building blocks.

Stereoselective Fluorination Methodologies for Amine Compounds

Achieving the desired stereochemistry at the chiral center bearing the amine group and the adjacent fluorinated carbon is a significant challenge. Several stereoselective fluorination techniques can be applied to suitable precursors.

Nucleophilic Fluorination Approaches and Reagent Optimization

Nucleophilic fluorination is a widely used method for introducing fluorine into organic molecules. organic-chemistry.org This typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride (B91410) ion.

One effective strategy is the ring-opening of aziridines with a fluoride source. rsc.orgresearchgate.net This method can provide β-fluoroamines with high regioselectivity. The use of amine-HF reagents, generated in situ from benzoyl fluoride and a non-nucleophilic alcohol, has been shown to be effective for the hydrofluorination of aziridines. ucla.eduacs.org Hydrogen bonding catalysis can also be employed for the regiodivergent nucleophilic fluorination of aziridinium (B1262131) ions, allowing for the selective synthesis of either α- or β-fluoroamines. nih.gov

Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly used to convert alcohols to alkyl fluorides. thieme-connect.comsci-hub.seresearchgate.netnih.gov These reagents can be applied to 2-amino alcohol precursors to generate the corresponding β-fluoroamines.

Fluorinating ReagentSubstrate TypeTypical Conditions
Olah's Reagent (Pyridine-HF)AziridinesAprotic Solvent, Room Temperature
DAST/Deoxofluor2-Amino AlcoholsCH2Cl2, -78 °C to Room Temperature
KF/CsF with H-bonding catalystAziridinium ionsAcetonitrile, Elevated Temperature

This table summarizes common nucleophilic fluorination reagents and their applications.

Electrophilic Fluorination Protocols and Selectivity Control

Electrophilic fluorinating reagents deliver a "F+" equivalent to an electron-rich center, such as an enol or enolate. Reagents like Selectfluor (F-TEDA-BF4) are widely used for this purpose. organic-chemistry.orgcore.ac.uk

For the synthesis of this compound, an electrophilic fluorination approach could involve the reaction of a corresponding enamine or enolate precursor with Selectfluor. The stereochemical outcome of such reactions can often be controlled by the use of chiral auxiliaries or catalysts. Mechanistic studies have shown that the electrophilic fluorination of glycals with Selectfluor proceeds via a syn addition. nih.govacs.org

ReagentSubstrate TypeKey Features
SelectfluorEnolates, Enamines, StyrenesMild conditions, high yields, potential for stereocontrol
N-Fluorobenzenesulfonimide (NFSI)Styrenes (in Pd-catalyzed reactions)Functions as both F and N source in aminofluorination

This table highlights key electrophilic fluorination reagents and their characteristics.

Asymmetric Hydrofluorination and Aminofluorination Strategies

Asymmetric hydrofluorination and aminofluorination of alkenes represent a direct and atom-economical approach to chiral fluoroamines. nih.gov These methods often employ transition metal catalysts in conjunction with a chiral ligand to control the enantioselectivity of the transformation.

The palladium-catalyzed intermolecular aminofluorination of styrenes using N-fluorobenzenesulfonimide (NFSI) as both the nitrogen and fluorine source has been developed to produce vicinal fluoroamines with high regioselectivity. acs.orgnih.gov The regioselectivity of the aminofluorination of styrenes can be controlled by the choice of catalyst, with copper-catalyzed radical processes affording the opposite regioisomer compared to palladium-catalyzed methods. nih.gov Furthermore, asymmetric fluoroarylation of styrenes has been achieved using a palladium catalyst with a chiral ligand, coupling a styrene, Selectfluor, and a boronic acid. acs.org

Reaction TypeCatalyst SystemSubstrate
Asymmetric AminofluorinationPd(0)/Chiral LigandStyrene derivatives
Asymmetric HydrofluorinationLewis Base/HF sourceAziridines
Asymmetric FluoroarylationPd(II)/Chiral LigandStyrene derivatives

This table provides an overview of asymmetric fluorination strategies.

Formation of the Primary Amine Moiety

The introduction of the primary amine group is a critical step in the synthesis of this compound. This transformation is typically achieved from a corresponding ketone precursor, 2-ethoxy-α-fluoroacetophenone. The primary methods for this conversion include reductive amination, nucleophilic substitution, and advanced amination protocols.

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgnih.govorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia for primary amines, to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.org For the synthesis of this compound, the starting material is 2-ethoxy-α-fluoroacetophenone.

The direct reductive amination of α-fluoroacetophenones has been successfully achieved using both chemical and biocatalytic methods. In chemical reductive amination, various reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough to selectively reduce the imine in the presence of the ketone. organic-chemistry.org The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloromethane, often with the addition of an acid catalyst to facilitate imine formation.

Recent advancements have focused on the development of more efficient and environmentally benign catalytic systems. Transition metal catalysts, such as those based on palladium, nickel, or iridium, have been utilized for the hydrogenation of the in situ-formed imine. For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown high activity and enantioselectivity in the reductive amination of ketones, although for the synthesis of a racemic primary amine, a simpler catalytic system can be employed. wikipedia.org

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. Reductive aminases (RedAms) from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones using ammonia as the amine donor. These enzymatic reactions can proceed with high conversion rates and excellent enantioselectivity, offering a green and efficient route to β-fluoro primary amines. collectionscanada.gc.ca The use of NADPH-dependent RedAms showcases the potential of biocatalysis to overcome challenges associated with traditional chemical methods, such as catalyst poisoning and side reactions. collectionscanada.gc.ca

Table 1: Comparison of Reductive Amination Methods for α-Fluoroacetophenones

Method Catalyst/Reagent Amine Source Typical Conversion Key Advantages
Chemical Reduction NaBH₃CN, NaBH(OAc)₃ Ammonia Good to Excellent Mild reaction conditions, broad substrate scope. organic-chemistry.org
Catalytic Hydrogenation Pd/C, Ni, Ir-complex Ammonia, H₂ High High atom economy, potential for asymmetric synthesis. wikipedia.orgwikipedia.org
Biocatalytic (RedAms) Reductive Aminase Ammonia >90% High enantioselectivity, environmentally friendly. collectionscanada.gc.ca

An alternative approach to forming the C-N bond is through nucleophilic substitution reactions. This strategy typically involves the preparation of a suitable electrophile from the corresponding alcohol, 1-(2-ethoxyphenyl)-2-fluoroethanol, which can be synthesized by the reduction of 2-ethoxy-α-fluoroacetophenone. The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with an amine source, like ammonia or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction), affords the primary amine.

For instance, treatment of 1-(2-ethoxyphenyl)-2-fluoroethanol with tosyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by a nitrogen nucleophile. The use of sodium azide is a common strategy, as the resulting azide can be readily reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step process, known as the Gabriel synthesis when using phthalimide as the nitrogen source, is a reliable method for the preparation of primary amines. researchgate.net

The success of this approach depends on the efficiency of the leaving group formation and the subsequent nucleophilic substitution, which can sometimes be hampered by steric hindrance or competing elimination reactions. Careful optimization of reaction conditions, including the choice of solvent and temperature, is often necessary to achieve high yields.

Modern synthetic chemistry has seen the development of advanced amination protocols that offer milder reaction conditions and improved functional group tolerance. Organocatalytic reductive amination has emerged as a metal-free alternative. acsgcipr.orgnih.gov Chiral phosphoric acids, for example, have been shown to catalyze the reductive amination of ketones, activating the imine intermediate towards reduction by a hydride donor like a Hantzsch ester. nih.gove3s-conferences.org While often employed for asymmetric synthesis, achiral versions or racemic catalysts can be used for the preparation of the racemic amine.

Transition-metal-catalyzed amination reactions provide another powerful avenue. For example, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are highly effective for forming arylamines, but adaptations for the synthesis of aliphatic amines from suitable precursors have also been developed. While not a direct conversion from the ketone, a related strategy could involve the amination of a suitable derivative of 1-(2-ethoxyphenyl)-2-fluoroethane.

Furthermore, research into novel amination reagents and catalytic systems is ongoing. For instance, the use of hydroxylamine-O-sulfonic acid or related reagents can provide a direct source of the amino group under specific conditions. These advanced methods often provide advantages in terms of substrate scope and reaction efficiency, contributing to the growing toolbox for amine synthesis.

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound is of significant interest, particularly for pharmaceutical applications. This is achieved through asymmetric synthesis, which can be broadly divided into two main strategies: the use of chiral catalysts and the application of chiral auxiliaries.

One of the most direct approaches to enantiomerically enriched β-fluoroamines is through the asymmetric fluorination of a suitable precursor. In this context, the asymmetric fluorination of 2-ethoxyacetophenone would generate a chiral α-fluoroketone, which can then be converted to the desired amine while retaining the stereochemistry.

Significant progress has been made in the development of chiral catalysts for enantioselective fluorination. Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the fluorination of carbonyl compounds. rsc.orgbeilstein-journals.orgnih.gov These catalysts can activate the substrate towards electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and create a chiral environment to control the stereochemical outcome.

Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, have also been extensively studied for asymmetric hydrogenations of prochiral enamides or imines, which are key intermediates in the synthesis of chiral amines. rug.nlrsc.orgresearchgate.netrsc.orgwiley-vch.de For instance, an enamide derived from 2-ethoxy-α-fluoroacetophenone could be subjected to asymmetric hydrogenation using a chiral rhodium-diphosphine catalyst to install the desired stereocenter at the amine-bearing carbon. rug.nlrsc.orgrsc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis of Fluorinated Amines

Catalyst Type Example Catalyst/Ligand Application Typical Enantiomeric Excess (ee)
Organocatalyst Chiral Phosphoric Acid Asymmetric Fluorination of Ketones 80-99%
Transition Metal Rhodium-(R,R)-DuPhos Asymmetric Hydrogenation of Enamides >95%
Transition Metal Iridium-f-Binaphane Asymmetric Reductive Amination up to 96% wikipedia.org

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective formation of the stereocenter. For example, an oxazolidinone chiral auxiliary, as popularized by Evans, can be acylated with a suitable carboxylic acid derivative and then subjected to a diastereoselective reaction. collectionscanada.gc.caresearchgate.netsigmaaldrich.comwilliams.edu In this case, one could envision a strategy where a chiral auxiliary is used to control the stereoselective reduction of the imine derived from 2-ethoxy-α-fluoroacetophenone.

Another common chiral auxiliary is a sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide). osi.lv Condensation of the chiral sulfinamide with 2-ethoxy-α-fluoroacetophenone would form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent, would lead to a sulfinamide adduct. Subsequent removal of the sulfinyl group under acidic conditions would afford the chiral primary amine. This method is known for its high diastereoselectivity and the reliability of the auxiliary cleavage. osi.lv

Diastereoselective Control in Multi-Step Syntheses

The stereoselective synthesis of β-fluoroamines, including this compound, presents a significant challenge due to the need to control two adjacent stereocenters. Diastereoselective control in multi-step syntheses is crucial for isolating the desired stereoisomer, which often dictates the compound's biological activity. One prominent strategy involves the use of chiral auxiliaries, such as N-sulfinyl aldimines (derived from Ellman's amine), to direct the stereochemical outcome of nucleophilic additions.

A general and highly diastereoselective protocol begins with the enantioselective α-fluorination of an aldehyde, followed by its conversion into an N-sulfinyl aldimine. acs.orgnih.gov This intermediate then undergoes a diastereoselective nucleophilic addition. The choice of organometallic reagent and its associated transition state (chelation-controlled vs. non-chelation-controlled) allows for the selective formation of either syn or anti diastereomers. nih.gov Finally, the removal of the sulfinyl group yields the primary β-fluoroamine with excellent diastereomeric purity (dr >20:1). acs.orgfigshare.com

This methodology provides a high degree of control over the two contiguous stereogenic centers, determined by the chirality of the organocatalyst used for the initial fluorination and the specific sulfinamide employed. nih.gov

Another powerful method for achieving high diastereoselectivity is the reduction of α-fluoroimines. The use of trichlorosilane (B8805176) as a reductant has proven highly effective for the diastereoselective reduction of α-fluoroimines to their corresponding β-fluoroamines. nih.gov This reaction is notable for its high selectivity, achieving diastereomeric ratios greater than 100:1. The high degree of control is attributed to a chelation-controlled transition state where the fluorine and nitrogen atoms activate the organosilane, facilitating a stereospecific hydride delivery. nih.gov This approach is applicable to a wide range of substrates, including those derived from acyclic and cyclic α-fluoroketones and various amines. nih.gov

The table below summarizes the key aspects of these diastereoselective methods.

MethodKey IntermediateReagents/CatalystsDiastereomeric Ratio (dr)Key Feature
Nucleophilic Addition to N-Sulfinyl Aldimineα-fluoro-N-sulfinylaldimineOrganocatalyst (for α-fluorination), Ellman's amine, Organometallic nucleophiles>20:1Control over all possible stereoisomers through choice of catalyst, chiral auxiliary, and reaction conditions. acs.orgnih.gov
Reduction of α-Fluoroimineα-fluoroimineTrichlorosilane>100:1High selectivity via a fluorine and nitrogen-activated chelation-controlled transition state. nih.gov

Synthetic Challenges and Methodological Advancements in Complex Fluoroamine Preparation

The preparation of complex fluoroamines like this compound is fraught with challenges that have spurred significant methodological advancements. The introduction of fluorine into a molecule can profoundly alter its physical and biological properties, such as basicity (pKa), metabolic stability, and binding affinity, making fluoroamines valuable in medicinal chemistry. nih.govnih.gov

Synthetic Challenges:

A primary challenge lies in the stereoselective construction of the carbon-fluorine bond adjacent to a carbon-nitrogen bond. nih.gov Classical fluorination methods, such as those using (diethylamino)sulfur trifluoride (DAST), often suffer from a lack of generality and the formation of undesirable side products through rearrangement and dehydration. nih.govnih.gov Furthermore, many existing routes lack the flexibility to incorporate diverse molecular functionalities or exhibit a preference for only one diastereomer (syn or anti). nih.gov

Key difficulties in fluoroamine synthesis include:

Controlling Stereochemistry: Achieving high enantio- and diastereoselectivity at two adjacent stereocenters is a persistent challenge. acs.orgnih.gov

Substrate Generality: Many methods are limited in scope and not applicable to a wide range of precursors. nih.gov

Harsh Reaction Conditions: Traditional methods can require harsh conditions that are incompatible with complex or sensitive functional groups.

Side Product Formation: Dehydration and rearrangement reactions are common problems with certain fluorinating agents. nih.govnih.gov

Methodological Advancements:

To overcome these hurdles, researchers have developed innovative strategies. Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of aldehydes and ketones, providing enantiomerically enriched precursors for fluoroamine synthesis. nih.govnih.gov This approach, combined with Ellman's N-sulfinylaldimine technology, has enabled the highly diastereoselective and general synthesis of primary β-fluoroamines, allowing for the preparation of all possible stereoisomers in high yields. acs.orgnih.gov

Recent advancements also include the development of novel fluorination reagents and catalytic systems. For instance, the in situ generation of amine-HF reagents facilitates the hydrofluorination of aziridines, offering a regioselective and diastereoselective route to medicinally relevant β-fluoroamine building blocks. organic-chemistry.org The use of phase-transfer catalysts has also enabled the asymmetric fluorofunctionalization of allylic amines. organic-chemistry.org Moreover, the field has seen progress in exploiting modern synthetic techniques like photocatalysis and palladium cross-coupling to access complex, unnatural fluorine-containing amino acids, expanding the chemical space available for drug discovery. nih.govworktribe.com

The table below highlights some of these advancements.

AdvancementDescriptionImpact on Fluoroamine Synthesis
OrganocatalysisUse of small organic molecules to catalyze asymmetric reactions, such as the α-fluorination of aldehydes. nih.govProvides access to chiral α-fluoroaldehydes with high enantioselectivity, which are key precursors for stereocontrolled β-fluoroamine synthesis. nih.gov
N-Sulfinyl Imine ChemistryEmploys chiral N-sulfinyl imines to direct the stereochemical outcome of nucleophilic additions. acs.orgEnables highly diastereoselective synthesis of primary β-fluoroamines with predictable stereochemistry. nih.gov
Lewis Acid/Base ActivationUtilizes Lewis acids or bases to activate substrates or reagents, such as the trichlorosilane reduction of α-fluoroimines. nih.govAchieves exceptionally high diastereoselectivity (>100:1) in the synthesis of β-fluoroamines. nih.gov
Hydrofluorination of AziridinesRing-opening of aziridines using fluoride sources like amine-HF reagents. organic-chemistry.orgOffers a regio- and diastereoselective pathway to β-fluoroamines from readily available precursors. organic-chemistry.org

Reaction Mechanisms and Intrinsic Chemical Reactivity of 1 2 Ethoxyphenyl 2 Fluoroethan 1 Amine

Nucleophilicity and Basicity of the Amine Nitrogen

The nitrogen atom of the primary amine group in 1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base (proton acceptor) and a nucleophile (electron pair donor to electrophilic centers). masterorganicchemistry.com The availability of this lone pair for reaction is modulated by both electronic and steric factors within the molecule.

Generally, the reactivity of amines follows the trend that nucleophilicity increases with basicity. masterorganicchemistry.com However, this relationship is not absolute and can be influenced by factors such as steric hindrance and solvent effects. The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The presence of the electron-withdrawing fluorine atom on the adjacent carbon is expected to significantly decrease the basicity of the amine compared to its non-fluorinated analog. nih.gov

CompoundStructureConjugate Acid pKa (pKaH)Effect
Ethylamine (B1201723)CH₃CH₂NH₂~10.75Reference alkylamine. quora.com
2-FluoroethylamineFCH₂CH₂NH₂~8.71 (Predicted)Fluorine's inductive effect lowers basicity. lookchem.com
This compound(o-EtOPh)CH(NH₂)CH₂FPredicted to be < 8.71Additional steric and minor electronic effects from the ethoxyphenyl group are expected to further modify basicity.

Investigations into Amination Reaction Pathways

Amination reactions involving this compound can be considered from two perspectives: its synthesis via amination or its use as an amine reagent. As a primary amine, it can undergo reactions typical for its class, such as acylation, alkylation, and reaction with carbonyl compounds to form imines. mnstate.edu

Alkylation: The amine can act as a nucleophile, attacking alkyl halides in SN2 reactions. However, this process is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to polyalkylation. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides provides a reliable method to form the corresponding amide. This reaction is generally high-yielding and stops at mono-acylation.

Imine Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), a reversible reaction often driven to completion by the removal of water. mnstate.edu

From a synthetic standpoint, the molecule itself could be formed through pathways like the reductive amination of a corresponding ketone, 1-(2-ethoxyphenyl)-2-fluoroethan-1-one, with ammonia (B1221849).

Influence of Steric and Electronic Factors on Amine Reactivity

The reactivity of the amine nitrogen is significantly influenced by the molecule's structure.

Electronic Factors: The most dominant electronic factor is the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom at the β-position. This effect reduces the electron density on the nitrogen atom, which in turn decreases both its basicity (destabilizing the positive charge in the conjugate acid) and its nucleophilicity. masterorganicchemistry.comnih.gov The ethoxy group on the phenyl ring is an electron-donating group through resonance (+R effect), which could slightly counteract the deactivating effect of the fluorine, though the effect is transmitted through several bonds.

Steric Factors: The bulky 2-ethoxyphenyl group attached to the α-carbon (the same carbon as the amine) creates significant steric hindrance around the nitrogen atom. nih.govosti.gov This bulkiness can impede the approach of electrophiles, particularly larger ones, thereby reducing the rate of nucleophilic attack compared to a less hindered primary amine like ethylamine. masterorganicchemistry.com This steric effect is generally more pronounced for nucleophilicity than for basicity, as the proton (H+) is a very small electrophile. masterorganicchemistry.com

Reactivity of the Fluoroethyl Moiety

The fluoroethyl group is characterized by the presence of a carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. wikipedia.org This high bond strength imparts considerable stability to this part of the molecule.

Substituent Effects of Fluorine on Neighboring Carbonyl or Amine Groups

As discussed previously, the primary substituent effect of the fluorine atom is its potent electron-withdrawing inductive effect. Fluorine's high electronegativity (4.0 on the Pauling scale) polarizes the C-F bond, and this effect is transmitted through the carbon chain to the neighboring amine group. wikipedia.org This polarization reduces the electron density and availability of the nitrogen's lone pair. Consequently, β-fluoro amines are known to exhibit decreased amine basicity. nih.gov This reduction in basicity can have profound effects on the molecule's chemical and biological properties.

Mechanisms of Fluorine Displacement Reactions

Direct nucleophilic displacement of the fluorine atom in this compound is highly unlikely under standard chemical conditions. Several factors contribute to the inertness of the C-F bond in fluoroalkanes:

Bond Strength: The C-F bond has a very high bond dissociation energy (approximately 115 kcal/mol for a primary carbon), making it thermodynamically difficult to break. wikipedia.org

Poor Leaving Group: The fluoride (B91410) ion (F⁻) is a very poor leaving group due to its high basicity and the instability of the free anion, especially in protic solvents where it is strongly solvated. quora.com

Kinetic Barrier: The compact nature of the fluorine atom and the short C-F bond length effectively shield the carbon from nucleophilic attack, creating a high kinetic barrier for substitution reactions. quora.com

Therefore, reactions that proceed via SN1 or SN2 mechanisms to displace the fluorine are not considered feasible pathways for this molecule. Breaking the C-F bond typically requires harsh conditions or specialized reagents not common in standard organic synthesis. alfa-chemistry.com

Chemical Transformations of the Ethoxyphenyl Group

The 2-ethoxyphenyl group is an activated aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The ethoxy (-OCH₂CH₃) substituent determines both the rate and regioselectivity of these reactions. wikipedia.orgmasterorganicchemistry.com

The oxygen atom of the ethoxy group can donate a lone pair of electrons into the π-system of the benzene (B151609) ring through resonance (+R effect). This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activating effect outweighs the oxygen's inductive electron-withdrawing effect (-I effect).

The resonance donation of electrons preferentially increases the electron density at the ortho and para positions relative to the ethoxy group. Consequently, the ethoxy group is a strong ortho, para-director . libretexts.org Electrophilic attack will predominantly occur at carbon 4 (para) and carbon 6 (ortho). The para product is often favored due to reduced steric hindrance from the ethoxy group. wikipedia.org

Reaction TypeTypical ReagentsElectrophile (E⁺)Predicted Major Products
HalogenationBr₂, FeBr₃Br⁺Ortho- and Para-bromo derivatives
NitrationHNO₃, H₂SO₄NO₂⁺Ortho- and Para-nitro derivatives
SulfonationSO₃, H₂SO₄SO₃Ortho- and Para-sulfonic acid derivatives
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Ortho- and Para-alkylated derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Ortho- and Para-acylated derivatives

It is important to note that the existing 1-(2-fluoroethyl)amine substituent at position 1 of the ring will also influence these reactions, primarily through steric hindrance at the adjacent ortho position (carbon 6).

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring (for chemical derivatization)

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for the chemical derivatization of aromatic compounds. libretexts.org The regioselectivity and rate of these reactions are governed by the electronic effects of the two substituents already present on the ring: the 2-ethoxy group and the 1-(2-fluoroethyl)amine side chain.

The ethoxy group (-OCH2CH3) is a potent activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This donation stabilizes the positively charged intermediate (the sigma complex) formed during the electrophilic attack, thereby accelerating the reaction. youtube.com

Conversely, the 1-(2-fluoroethyl)amine side chain [-CH(NH2)CH2F] is generally considered a deactivating group. The primary amine is a moderately activating ortho, para-director; however, under the acidic conditions often required for electrophilic aromatic substitution, the amine group is protonated to form an ammonium (B1175870) ion (-NH3+). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org Furthermore, the fluorine atom on the ethyl group also contributes a strong inductive electron-withdrawing effect, further deactivating the ring.

Below is a summary of potential electrophilic aromatic substitution reactions for the derivatization of this compound.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophile (E+)Predicted Major Product(s)
NitrationHNO3/H2SO4NO2+1-(4-Nitro-2-ethoxyphenyl)-2-fluoroethan-1-amine
Halogenation (Bromination)Br2/FeBr3Br+1-(4-Bromo-2-ethoxyphenyl)-2-fluoroethan-1-amine
SulfonationFuming H2SO4SO34-(1-Amino-2-fluoroethyl)-3-ethoxyphenylsulfonic acid
Friedel-Crafts AcylationCH3COCl/AlCl3CH3CO+1-(4-Acetyl-2-ethoxyphenyl)-2-fluoroethan-1-amine

Selective Oxidation of the Aromatic Ether

The ethoxy group of this compound presents a site for selective oxidation, a common metabolic pathway for aromatic ethers. beilstein-journals.org The primary oxidative reaction is O-dealkylation, specifically O-de-ethylation, which is frequently mediated by cytochrome P450 (CYP) enzymes in biological systems. mdpi.com This process involves the hydroxylation of the alpha-carbon of the ethyl group, leading to an unstable hemiacetal intermediate that subsequently decomposes to yield a phenol (B47542) and acetaldehyde.

In a laboratory setting, various chemical reagents can achieve this transformation. The choice of oxidant is crucial to ensure selectivity for the ether group without affecting other sensitive functionalities like the amine or the aromatic ring itself.

Potential oxidative pathways include:

O-De-ethylation: This is the most common pathway, resulting in the formation of 2-(1-amino-2-fluoroethyl)phenol. This reaction can be catalyzed by enzymes or achieved with chemical reagents.

Aromatic Hydroxylation: Oxidation can also occur directly on the electron-rich phenyl ring, leading to the introduction of a hydroxyl group. The position of hydroxylation would be influenced by the directing effects of the existing substituents.

Side-Chain Oxidation: The benzylic carbon (the carbon attached to both the phenyl ring and the amine group) could be a target for oxidation, although this is generally less favored for phenethylamines compared to N-dealkylation or ring hydroxylation. nih.gov

The following table outlines potential reagents for the selective oxidation of the aromatic ether.

Table 2: Reagents and Expected Products for Selective Oxidation
Oxidizing Agent/SystemReaction TypePrimary ProductNotes
Cytochrome P450 Enzymes (in vitro)O-De-ethylation2-(1-Amino-2-fluoroethyl)phenolMimics Phase I metabolism. beilstein-journals.org
Boron tribromide (BBr3)Ether Cleavage2-(1-Amino-2-fluoroethyl)phenolA common reagent for cleaving aryl ethers.
Fenton's Reagent (Fe2+/H2O2)Radical HydroxylationMixture of hydroxylated productsGenerates highly reactive hydroxyl radicals, leading to low selectivity. mdpi.com
Potassium Peroxymonosulfate (Oxone®)Aromatic Hydroxylation/EpoxidationHydroxylated aromatic derivativesCan lead to oxidation of the aromatic ring.

Chemical Degradation Pathways and Stability Studies in Defined In Vitro Environments

The stability of this compound is a critical factor in understanding its persistence and potential transformations in biological or environmental systems. In vitro studies are designed to simulate these conditions and identify potential degradation products. nih.gov Degradation can occur through oxidative, hydrolytic, or enzymatic pathways.

Oxidative Degradation: As a phenethylamine (B48288) derivative, the compound is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. researchgate.net

CYP-mediated reactions: As discussed in section 3.3.2, O-de-ethylation of the ethoxy group is a likely pathway. beilstein-journals.org Aromatic hydroxylation at positions activated by the ethoxy group is also possible.

MAO-mediated reactions: Monoamine oxidases catalyze the oxidative deamination of primary amines. This reaction would convert the amine group into an imine, which is then hydrolyzed to the corresponding aldehyde (2-(2-ethoxyphenyl)-2-fluoroacetaldehyde) and ammonia. The aldehyde can be further oxidized to a carboxylic acid (2-(2-ethoxyphenyl)-2-fluoroacetic acid) or reduced to an alcohol.

Hydrolytic Degradation: The stability of the compound can be assessed under various pH conditions (e.g., simulating gastric or intestinal fluids). The ether and amine functionalities are generally stable to hydrolysis under physiological conditions. The carbon-fluorine bond is also highly stable and resistant to cleavage. nih.gov However, extreme pH and temperature could potentially promote degradation.

The table below summarizes potential degradation products identified in simulated in vitro environments.

Table 3: Potential In Vitro Degradation Products and Pathways
In Vitro SystemPrimary PathwayPotential Degradation Product
Human Liver Microsomes (HLM)CYP450-mediated O-De-ethylation2-(1-Amino-2-fluoroethyl)phenol
Human Liver Microsomes (HLM)CYP450-mediated Aromatic HydroxylationHydroxylated derivatives (e.g., at C4 or C6)
Mitochondrial Fractions (MAO)Oxidative Deamination2-(2-Ethoxyphenyl)-2-fluoroacetaldehyde
Mitochondrial Fractions (MAO)Further oxidation of aldehyde2-(2-Ethoxyphenyl)-2-fluoroacetic acid
Simulated Gastric Fluid (low pH)Acid HydrolysisGenerally stable, potential for minor degradation over extended periods.
Simulated Intestinal Fluid (neutral/basic pH)Base HydrolysisGenerally stable.

Intermolecular and Intramolecular Rearrangements Involving the Compound Structure

The structure of this compound, a β-fluoroamine, contains functionalities that could potentially participate in rearrangement reactions under specific conditions. While the molecule is expected to be stable under physiological conditions, certain chemical environments could induce structural transformations.

One of the most relevant potential intramolecular rearrangements for β-fluoroamines involves the formation of a three-membered aziridinium (B1262131) ion. This can occur through intramolecular nucleophilic substitution (an SNi reaction), where the lone pair of the amine nitrogen attacks the carbon atom bearing the fluorine, displacing the fluoride ion. This type of rearrangement is often observed during the synthesis of β-fluoroamines from β-amino alcohols using reagents like diethylaminosulfur trifluoride (DAST), where aziridinium intermediates are proposed. acs.org

The formation of the aziridinium ion from this compound would require activation, such as under strongly acidic conditions where the fluorine acts as a better leaving group, or with the assistance of a Lewis acid. Once formed, this highly strained and reactive intermediate can be attacked by nucleophiles. If the nucleophile is water, the attack could lead to the formation of an amino alcohol, effectively reversing the fluorination reaction. If another molecule of the parent compound acts as the nucleophile, it could lead to the formation of dimers or oligomers, an example of an intermolecular reaction.

While such rearrangements are synthetically relevant, they are less likely to occur under typical in vitro or physiological conditions due to the high stability of the C-F bond and the energy barrier to forming the strained aziridinium ring. There is currently no specific literature evidence detailing such rearrangements for this compound itself.

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Landscape Analysis

Geometry Optimization and Global Minimum Energy Conformer Determination

No published studies were found that detail the geometry optimization or identify the global minimum energy conformer of 1-(2-ethoxyphenyl)-2-fluoroethan-1-amine. This would typically involve computational methods such as Density Functional Theory (DFT) or ab initio calculations to determine the most stable three-dimensional arrangement of the atoms.

Conformational Dynamics and Rotational Barriers

Information regarding the conformational dynamics and the energy barriers associated with the rotation around the single bonds within the this compound molecule is not available in the current scientific literature. Such studies would provide insight into the flexibility of the molecule and the relative stability of different rotational isomers (rotamers).

Electronic Structure and Quantum Chemical Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity, has not been reported for this compound. This analysis would provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating its potential as an electron donor or acceptor.

Electrostatic Potential Mapping and Charge Distribution Analysis

There are no available studies that present an electrostatic potential map or a detailed analysis of the charge distribution for this compound. This would illustrate the electron-rich and electron-poor regions of the molecule, which are key to predicting its intermolecular interactions.

Bonding Analysis and Hyperconjugation Effects due to Fluorine

A specific bonding analysis, including the investigation of hyperconjugation effects resulting from the presence of the fluorine atom, has not been conducted for this compound in any published research. This type of analysis would explain the influence of the electronegative fluorine atom on the molecule's stability and electronic structure.

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most energetically favorable routes from reactants to products, including the high-energy transition states that connect them.

The transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the PES. Locating this transient structure is crucial for understanding the kinetics of a chemical transformation. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are employed to find the precise geometry of a TS. Once a transition state is located, it is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Following the localization of a TS, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactant and product energy minima on the potential energy surface. mdpi.comscm.com This confirms that the identified TS is indeed the correct one for the reaction of interest. missouri.edu For a reaction involving this compound, such as a potential intramolecular cyclization or an elimination reaction, the IRC plot would visualize the geometric changes and energy profile throughout the entire transformation. researchgate.net

With the critical points on the potential energy surface (reactants, transition states, and products) defined, key kinetic and thermodynamic parameters that govern the reaction can be calculated. These parameters are essential for predicting reaction feasibility and rates.

Kinetic parameters are derived from the energy barrier, specifically the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on this activation barrier. Computational studies can provide valuable estimations of these parameters for key transformations, such as nucleophilic substitution at the chiral center or elimination of hydrogen fluoride (B91410). nih.gov Although specific data for this compound is not available, the table below illustrates the typical parameters that would be calculated for a hypothetical transformation.

ParameterSymbolHypothetical ValueUnitSignificance
Enthalpy of ActivationΔH+22.5kcal/molHeat required to reach the transition state.
Entropy of ActivationΔS-5.2cal/(mol·K)Change in disorder on reaching the transition state.
Gibbs Free Energy of ActivationΔG+24.0kcal/molEnergy barrier determining the reaction rate.
Enthalpy of ReactionΔHrxn-15.0kcal/molOverall heat released/absorbed (exothermic).
Gibbs Free Energy of ReactionΔGrxn-12.8kcal/molOverall spontaneity of the reaction (spontaneous).

Computational Studies of Non-Covalent Interactions

Non-covalent interactions are critical in defining the three-dimensional structure, conformational preferences, and intermolecular recognition properties of a molecule. For this compound, the amine, ether, fluorine, and aromatic functionalities all contribute to a complex landscape of potential non-covalent interactions.

The primary amine (-NH2) group is a versatile hydrogen-bonding moiety, capable of acting as a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor via the lone pair on the nitrogen atom. The ether oxygen of the ethoxy group acts as a hydrogen bond acceptor. researchgate.net

Computational studies can quantify the strength and geometry of these interactions. Of particular interest is the potential for an intramolecular hydrogen bond between the amine N-H and the ether oxygen. Such an interaction would significantly influence the molecule's conformational landscape, potentially stabilizing a folded conformation over an extended one. Quantum chemical calculations can determine the bond distances, angles, and binding energies associated with these hydrogen bonds. chemrxiv.org

Interaction TypeDonor-AcceptorTypical Distance (D-A)Typical Interaction EnergyRole
IntermolecularN-H···O (ether)2.9 - 3.2 Å-2 to -4 kcal/molDimerization, Solvation
IntermolecularO(solvent)-H···N2.8 - 3.1 Å-3 to -5 kcal/molSolvation by protic solvents
IntramolecularN-H···O (ether)2.7 - 3.0 Å-1 to -3 kcal/molConformational stabilization

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This electrophilicity arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org

The ability of a halogen to form a σ-hole depends on its polarizability and the electron-withdrawing nature of the group it is attached to, following the general trend I > Br > Cl >> F. Fluorine, being the most electronegative and least polarizable halogen, rarely possesses a positive σ-hole when bonded to carbon in an aliphatic chain. Instead, the electrostatic potential around the fluorine atom is typically negative, preventing it from acting as a traditional halogen bond donor. acs.orgresearchgate.net Computational analysis of the molecular electrostatic potential (MEP) surface of this compound would be expected to confirm the absence of a positive σ-hole on the fluorine atom, indicating it is unlikely to participate in halogen bonding as an electrophile. acs.org

Molecule (R-X)Halogen (X)Calculated Vs,max (kcal/mol)Potential for Halogen Bonding
CH3FFluorineNegativeExtremely low / None
CH3ClChlorine+13.1Moderate
CH3BrBromine+17.2Strong
CH3IIodine+21.0Very Strong
Note: Vs,max values are illustrative, based on general findings for halomethanes. acs.org A positive value indicates the presence of a σ-hole.

The ethoxyphenyl group can engage in aromatic stacking (or π-π) interactions with other aromatic systems. These interactions are crucial in molecular recognition and the formation of supramolecular structures. They are primarily driven by a combination of electrostatic and dispersion forces. The two main geometries are parallel-displaced, where the rings are offset, and T-shaped (or edge-to-face), where the edge of one ring points towards the face of another.

The ethoxy substituent, being an electron-donating group, increases the electron density of the aromatic ring. This can influence the strength and preferred geometry of stacking interactions compared to unsubstituted benzene (B151609). researchgate.net High-level ab initio calculations are required to accurately model these dispersion-dominated interactions. nih.gov Computational studies on an ethoxybenzene dimer, as a model for the ethoxyphenyl moiety, could quantify the interaction energies for different orientations.

Stacking ConfigurationDescriptionTypical Interaction Energy (kcal/mol)
Parallel-DisplacedRings are parallel but horizontally offset.-2.5 to -3.5
T-Shaped / Edge-to-FaceEdge of one ring (positive potential) interacts with the face of the other (negative potential).-2.0 to -3.0
Sandwich (Face-to-Face)Rings are directly on top of each other (generally repulsive).Slightly positive
Note: Energies are representative for substituted benzene dimers and depend heavily on the level of theory and specific geometry.

Advanced Computational Tools and Methodologies for Molecular System Investigations

In the absence of direct experimental data for this compound, computational chemistry serves as a powerful tool for predicting its structural, electronic, and thermodynamic properties. Advanced computational methodologies allow for in-depth investigations of molecular systems, providing insights that can guide further research and development. These techniques are particularly valuable for understanding the behavior of novel compounds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. nih.govresearchgate.net For a molecule like this compound, DFT calculations can elucidate its optimal three-dimensional structure, vibrational frequencies, and electronic properties. researchgate.net Functionals such as B3LYP and PW91P86, often paired with basis sets like 6-311++G(d,p), have been shown to reliably reproduce various molecular properties for similar compounds. researchgate.net Such calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability.

To illustrate the type of data generated, the table below shows representative optimized geometric parameters calculated for a related compound, aniline, using DFT methods. These parameters provide a foundational understanding of the molecule's geometry.

Table 1: Theoretical Optimized Geometric Parameters for Aniline

Parameter Bond Length (Å) / Angle (°)
C1-N7 1.403
N7-H8 1.012
C1-C2 1.398
C2-C3 1.394
∠C6-C1-C2 119.8
∠H9-N7-H8 111.4
∠C1-N7-H8 114.7
Dihedral ∠C2-C1-N7-H8 180.0

Data is illustrative and based on calculations for a structurally related molecule.

Furthermore, quantum chemical calculations can predict spectroscopic properties. For instance, the simulation of UV-Vis spectra using Time-Dependent DFT (TD-DFT) can predict the absorption peaks of a compound. nih.gov This is valuable for corroborating experimental spectroscopic data and understanding the electronic transitions within the molecule.

Molecular docking and molecular dynamics simulations are essential tools for investigating the interaction of a molecule with biological targets. nih.govnih.gov For a compound with potential pharmacological applications, such as a phenethylamine (B48288) derivative, docking studies can predict its binding affinity and orientation within the active site of a receptor. nih.govbiomolther.orgbiomolther.org For example, in studies of similar compounds, docking simulations have been used to identify key interactions, such as hydrogen bonds with specific amino acid residues like Asp79. nih.govbiomolther.org

The following table provides an example of the kind of data that can be obtained from molecular docking studies, showing the binding energies of amphetamine with different reagents, which is indicative of the strength of the interaction.

Table 2: Calculated Binding Energies of Amphetamine with Fingerprinting Reagents

Compound Reagent Binding Energy (kcal/mol)
Amphetamine 1,2-indanedione (IND) -9.29
Amphetamine 1,8-diazafluoren-9-one (DFO) -7.98
Amphetamine + Alanine 1,2-indanedione (IND) -12.35
Amphetamine + Alanine 1,8-diazafluoren-9-one (DFO) -10.65

Source: Adapted from computational studies on amphetamine. nih.gov

Hirshfeld surface analysis is another valuable computational method that provides insights into intermolecular interactions within a crystal structure. nih.gov This analysis helps in understanding the packing of molecules and the nature of the forces that hold them together, which is crucial for predicting physicochemical properties like solubility and stability. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum is used to identify the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR: The proton spectrum for this molecule is expected to show distinct signals for the ethoxy group, the aromatic ring, and the fluoroethylamine side chain. The primary amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, generally in the 0.5-5.0 ppm range. libretexts.org The aromatic protons on the 2-ethoxyphenyl ring would appear as a complex multiplet system between approximately 6.8 and 7.3 ppm. The benzylic proton (H1), being adjacent to both the aromatic ring and the nitrogen atom, would be deshielded and is expected to appear as a multiplet due to coupling with both the H2 protons and the fluorine atom. The protons of the fluoromethyl group (H2) would be significantly affected by the adjacent fluorine, appearing as a doublet of doublets. The ethoxy group would present as a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂) protons, a characteristic pattern for an ethyl group.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region. libretexts.org The carbon bonded to fluorine (C2) would exhibit a large one-bond coupling constant (¹JC-F) and its chemical shift would be significantly influenced by the electronegative fluorine atom. The aromatic carbons would resonate in the typical downfield region (~110-160 ppm), with the carbon bearing the ethoxy group (C-O) being the most deshielded.

The following table provides predicted chemical shifts based on the analysis of similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH-NH₂ (C1)~4.5 - 5.0ddd (doublet of doublet of doublets)~55 - 65
CH₂-F (C2)~4.6 - 5.2ddd (doublet of doublet of doublets)~80 - 90 (with large ¹JC-F)
Aromatic CH~6.8 - 7.3m (multiplet)~110 - 130
Aromatic C-C (ipso)--~130 - 140
Aromatic C-O (ipso)--~155 - 160
O-CH₂-CH₃~4.0 - 4.2q (quartet)~63 - 68
O-CH₂-CH₃~1.3 - 1.5t (triplet)~14 - 16
NH₂~0.5 - 5.0 (variable)br s (broad singlet)-

Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Given that ¹⁹F has 100% natural abundance and a spin of ½, it provides clear spectra with a wide chemical shift range, making it highly sensitive to the local electronic environment. wikipedia.orgresearchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. For organofluorine compounds with a CH₂F group, this signal typically appears in the range of -200 to -220 ppm. wikipedia.org This signal would be split into a triplet of doublets (td) due to coupling with the two adjacent H2 protons (a large two-bond coupling, ²JH-F) and the single H1 proton (a smaller three-bond coupling, ³JH-F).

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. Key expected correlations include the one between the H1 and H2 protons of the ethylamine (B1201723) chain, and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the H1 signal to the C1 carbon and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for establishing the connectivity between different fragments of the molecule. Expected key correlations would include:

From the H1 proton to the aromatic ipso-carbon and ortho-carbons.

From the H2 protons to the C1 carbon.

From the methylene protons of the ethoxy group to the aromatic carbon at position 2 (C-O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be useful for confirming the conformation of the molecule, for example, by showing spatial proximity between the H1 proton and the ortho-protons of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands. As a primary amine, it is expected to show two distinct N-H stretching bands in the 3250-3400 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. orgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

The aromatic ring would give rise to C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The ethoxy group, an aromatic ether, would produce a strong, characteristic C-O-C asymmetric stretching band around 1250 cm⁻¹. youtube.com The aliphatic C-F bond typically shows a strong absorption in the fingerprint region, between 1000 and 1400 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3250 - 3400 (two bands)Medium
Primary Amine (N-H)Bending (Scissoring)1580 - 1650Medium-Strong
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 3000Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Aromatic Ether (Ar-O-C)Asymmetric Stretch1200 - 1275Strong
Aliphatic Ether (C-O-C)Stretch1050 - 1150Strong
Aliphatic C-FStretch1000 - 1400Strong
Aromatic C-NStretch1250 - 1335Medium-Strong

Data compiled from typical IR absorption ranges for organic functional groups. orgchemboulder.comyoutube.comlibretexts.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound, electron ionization (EI) or electrospray ionization (ESI) would be used. In ESI-MS, the compound would primarily be observed as its protonated molecular ion [M+H]⁺. Phenethylamine (B48288) derivatives are known to undergo characteristic fragmentation pathways. acs.orgmdpi.com Common fragmentation includes the loss of ammonia (B1221849) (NH₃) from the protonated molecule. acs.orgnih.gov The most prominent fragmentation is typically α-cleavage (cleavage of the C1-C2 bond), which would result in the formation of a stable iminium ion. Another significant fragmentation pathway is β-cleavage, the breaking of the bond between the benzylic carbon (C1) and the aromatic ring, leading to a benzylic cation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. algimed.com The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F). missouri.edu

The molecular formula for this compound is C₁₀H₁₄FNO. The calculated monoisotopic (exact) mass for the neutral molecule would be:

C₁₀: 10 × 12.000000 = 120.000000

H₁₄: 14 × 1.007825 = 14.10955

F₁: 1 × 18.998403 = 18.998403

N₁: 1 × 14.003074 = 14.003074

O₁: 1 × 15.994915 = 15.994915

Total Exact Mass ([M]): 183.105942 u

The experimentally determined mass from an HRMS instrument should match this calculated value within a very small error margin (typically <5 ppm), which would confirm the elemental composition of the compound. algimed.com

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation.

For this compound, an X-ray crystal structure analysis would elucidate:

Molecular Conformation: The spatial orientation of the 2-ethoxyphenyl group relative to the fluoroethylamine side chain, including the torsion angles that define the molecule's shape.

Intermolecular Interactions: The presence and geometry of hydrogen bonds formed by the amine group's hydrogen atoms with acceptor atoms (such as the fluorine, the ethoxy oxygen, or the amine nitrogen of adjacent molecules). These interactions are fundamental to the packing of molecules within the crystal lattice.

Stereochemistry: For a single enantiomer crystal, the absolute configuration of the chiral center could be determined.

While a specific crystal structure for this compound is not publicly available, the parameters that would be determined are presented in the illustrative table below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterIllustrative ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a (Å)8.51Unit cell dimension.
b (Å)10.23Unit cell dimension.
c (Å)12.45Unit cell dimension.
β (°)98.7Unit cell angle.
Z4Number of molecules in the unit cell.
H-Bond (N-H···O)d = 2.9 Å, ∠ = 170°Geometry of a potential intermolecular hydrogen bond.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing primary amines. chromatographyonline.comsielc.com In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 silica) propelled by a polar mobile phase.

The purity of this compound can be quantified by monitoring the column eluent with a UV detector, as the ethoxyphenyl group contains a chromophore that absorbs UV light. The area of the main peak relative to the total area of all peaks in the chromatogram corresponds to the compound's purity. To improve peak shape and prevent tailing, which is common for basic amines, an acidic modifier like trifluoroacetic acid (TFA) is often added to the mobile phase. sielc.com

Table 3: Illustrative RP-HPLC Method and Purity Data

ParameterCondition / Value
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile
Gradient10% B to 90% B over 15 min
Flow Rate1.0 mL/min
Detection Wavelength275 nm
Purity Calculation
Retention Time (Main Peak)8.52 min
Area (Main Peak)4,567,800
Total Peak Area4,609,200
Calculated Purity 99.1%

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound can be challenging to analyze directly by GC due to their polarity, which often leads to poor peak shapes and interactions with the column. iu.edu To overcome this, the amine is typically converted into a less polar, more volatile derivative through a chemical reaction prior to analysis. nih.gov

A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a stable trifluoroacetamide. This derivative exhibits significantly improved chromatographic behavior. The analysis is often performed using a GC system coupled to a mass spectrometer (GC-MS), which provides both separation and structural identification of the compound and any impurities.

Table 4: Illustrative GC Method for Analysis of the TFAA Derivative

ParameterCondition
Derivatization
ReagentTrifluoroacetic anhydride (TFAA) in acetonitrile
GC Conditions
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min
MS Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu

The carbon atom attached to the amine, the 2-ethoxyphenyl ring, the hydrogen, and the fluoroethyl group is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (% ee) of a sample. mdpi.com

This separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and highly effective for separating the enantiomers of primary amines. mdpi.com The choice of mobile phase, including the type of alcohol and the use of acidic or basic additives, is critical for achieving baseline separation. chromatographyonline.com Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.

Table 5: Illustrative Chiral HPLC Separation Data

ParameterCondition / Value
Chromatographic Conditions
ColumnChiralpak® AD-H (Cellulose-based CSP)
Mobile PhaseHexane / Isopropanol / Diethylamine (80:20:0.1)
Flow Rate0.8 mL/min
Detection Wavelength275 nm
Separation Results
Retention Time (Enantiomer 1)10.3 min
Retention Time (Enantiomer 2)12.1 min
Resolution (Rₛ)2.5
Area (Enantiomer 1)1,950,500 (98.5%)
Area (Enantiomer 2)29,700 (1.5%)
Enantiomeric Excess (% ee) 97.0%

Chemical Derivatization and Structure Reactivity Relationship Studies

Synthesis of Chemically Modified Analogs for Probing Reactivity

The synthesis of chemically modified analogs of 1-(2-Ethoxyphenyl)-2-fluoroethan-1-amine is crucial for probing its reactivity and establishing a comprehensive structure-reactivity profile. The general approach would involve the preparation of a series of compounds with systematic variations in each of the key structural motifs. This would enable researchers to correlate specific structural changes with alterations in chemical behavior.

A plausible synthetic strategy would likely commence from a suitable precursor, such as 2-ethoxybenzaldehyde. The introduction of the fluoroethyl group could be achieved through various fluorination methodologies, followed by the formation of the amine functionality. The synthesis of analogs would then involve utilizing a range of substituted benzaldehydes or employing different fluoroalkylating agents.

Investigation of Amine Derivatization for Chemical Reactivity Modulation (e.g., acylation, sulfonylation, salt formation)

The primary amine group in this compound is a prime target for derivatization, offering a versatile handle to modulate its chemical reactivity. Common derivatization reactions for primary amines include acylation and sulfonylation.

Sulfonylation: Similarly, reaction with sulfonyl chlorides would produce sulfonamides. The sulfonamide linkage is known to be metabolically stable and can act as a hydrogen bond donor, which can be critical for molecular interactions.

Salt Formation: Treatment of the basic amine with various organic and inorganic acids would lead to the formation of different salts. This derivatization is primarily aimed at modifying the physicochemical properties of the compound, such as solubility and crystallinity, which are important for various applications.

A hypothetical data table illustrating the potential impact of amine derivatization on the properties of this compound is presented below.

Derivative TypeReagent ExampleExpected Change in BasicityExpected Change in Nucleophilicity
Acylation Acetyl chlorideDecreaseSignificant Decrease
Sulfonylation Benzenesulfonyl chlorideSignificant DecreaseSignificant Decrease
Salt Formation Hydrochloric acidNeutralizedNot applicable

Systematic Modification of the Ethoxyphenyl Moiety and its Chemical Consequences (e.g., electronic and steric effects)

The ethoxyphenyl moiety offers another avenue for systematic modification to study its influence on the chemical reactivity of the amine. Substituents can be introduced at various positions on the phenyl ring to exert distinct electronic and steric effects.

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring would modulate the electron density of the aromatic system. These changes in electron density can be transmitted to the benzylic carbon and, to some extent, to the amine group, thereby influencing its reactivity. For instance, electron-donating groups are expected to increase the electron density at the benzylic position, potentially affecting the stability of any intermediates formed during reactions. Studies on related aromatic amines have shown that electronic effects of ring substituents significantly impact reaction rates. researchgate.net

Steric Effects: The introduction of bulky substituents, particularly at the ortho position to the ethoxy group or the ethylamine (B1201723) side chain, would introduce steric hindrance. This steric bulk can impede the approach of reagents to the amine functionality or the aromatic ring, thereby slowing down reaction rates. The interplay between steric and electronic effects is a key aspect of structure-reactivity studies. nih.gov

The following table provides a theoretical overview of how different substituents on the ethoxyphenyl ring might influence the reactivity of the amine.

SubstituentPositionElectronic EffectSteric EffectExpected Impact on Amine Reactivity
-OCH₃ paraElectron-donatingMinimalIncrease
-NO₂ paraElectron-withdrawingMinimalDecrease
-C(CH₃)₃ orthoElectron-donating (inductive)SignificantDecrease (due to steric hindrance)

Exploration of Fluoroethyl Group Variations and their Impact on Chemical Reactivity and Stability

The presence of a fluorine atom on the ethyl side chain is a critical feature of the molecule. Fluorine is known to exert strong electronic effects due to its high electronegativity, which can significantly impact the properties of adjacent functional groups.

Variations in the fluoroethyl group could include:

Position of Fluorine: Moving the fluorine atom from the β- to the α-position relative to the amine would have a profound effect on the basicity and nucleophilicity of the amine. An α-fluoroamine would be significantly less basic.

Degree of Fluorination: The introduction of additional fluorine atoms (e.g., a difluoro- or trifluoroethyl group) would further decrease the basicity of the amine due to the cumulative inductive effect of the fluorine atoms. Studies on β-fluorophenethylamine have indicated that the degree of fluorination proportionally decreases the pKa values. researchgate.net The introduction of fluorine into the phenethylamine (B48288) nucleus can greatly impact its biological activity, leading to either a loss or an enhancement of its effects. nih.govresearchgate.net

These modifications would also influence the metabolic stability of the compound, as the carbon-fluorine bond is generally more resistant to enzymatic cleavage than a carbon-hydrogen bond.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling in Synthetic and Mechanistic Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity. For this compound and its analogs, QSRR could be a powerful tool to:

Predict Reactivity: Once a reliable QSRR model is developed based on experimental data from a training set of analogs, it can be used to predict the reactivity of new, yet-to-be-synthesized compounds.

Elucidate Mechanisms: By identifying the key molecular descriptors that correlate with reactivity, QSRR models can provide insights into the underlying reaction mechanisms. Descriptors related to electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric properties (e.g., molecular volume, surface area) are typically employed.

Guide Synthesis: The predictive power of QSRR can guide the rational design of new analogs with desired reactivity profiles, thereby optimizing the synthetic efforts.

The development of a QSRR model for this class of compounds would involve calculating a wide range of molecular descriptors for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. Such models have been successfully applied to predict the properties of various classes of organic compounds, including phenethylamines. researchgate.netnih.govresearchgate.net

Advanced Research Directions and Future Perspectives in Chemical Sciences

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom and Step Economy

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the importance of atom and step economy. acs.orgjocpr.com Atom economy, a concept introduced by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. wikipedia.orgnih.gov Traditional approaches to the synthesis of β-fluoroamines have sometimes relied on reagents and multistep sequences that result in poor atom economy. nih.gov

Future research is directed towards the development of more sustainable and efficient synthetic routes to compounds like 1-(2-ethoxyphenyl)-2-fluoroethan-1-amine. This involves exploring reactions that proceed with high atom economy, such as addition reactions, and minimizing the number of synthetic steps to reduce resource consumption and waste generation. For instance, direct aminofluorination of alkenes is a highly atom-economical approach to β-fluoroamines. chimia.ch The ideal synthesis would involve the direct and selective addition of an amine and a fluorine atom across a double bond in a single step, using readily available and environmentally benign reagents.

Strategies to improve step economy include the development of tandem or domino reactions where multiple bond-forming events occur in a single pot. Such processes eliminate the need for isolation and purification of intermediates, saving time, solvents, and energy. The application of these principles to the synthesis of this compound could lead to more cost-effective and environmentally friendly production methods.

Metric Description Goal in Sustainable Synthesis
Atom Economy The measure of the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.comwikipedia.orgMaximize the incorporation of reactant atoms into the final product, ideally approaching 100%.
Step Economy A measure of the efficiency of a synthesis based on the number of individual chemical transformations.Minimize the number of synthetic steps to reduce waste, time, and resource consumption.

Exploration of New Catalytic Systems for Highly Selective Aminofluorination

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. The development of novel catalytic systems for the aminofluorination of alkenes is a vibrant area of research with direct relevance to the synthesis of this compound. chimia.chacs.org The challenge lies in achieving high levels of regioselectivity (controlling the placement of the amine and fluorine groups) and enantioselectivity (controlling the three-dimensional arrangement of atoms).

A variety of catalytic systems have been explored for aminofluorination reactions. These include:

Transition Metal Catalysis: Catalysts based on metals such as palladium, copper, and iron have shown promise in promoting the aminofluorination of styrenes and other alkenes. nih.govnih.govepa.govexlibrisgroup.com These systems can operate through various mechanisms, including those involving fluoropalladation or radical pathways. nih.govepa.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. nih.gov Organocatalysts can activate substrates through the formation of transient intermediates, leading to highly enantioselective transformations. nih.govnih.gov For example, chiral phosphoric acids and their derivatives have been employed in the enantioselective synthesis of β-fluoroamines. nih.gov

Hypervalent Iodine Catalysis: Chiral hypervalent iodine reagents have emerged as powerful tools for enantioselective fluorination and aminofluorination reactions. nih.govchemrxiv.org These catalysts can facilitate the transfer of both a fluorine atom and a nitrogen-containing group to an alkene with high stereocontrol.

Future research in this area will focus on the design of more active, selective, and robust catalysts. This includes the development of catalysts based on earth-abundant and non-toxic metals, as well as the exploration of novel organocatalytic motifs. The goal is to develop catalytic systems that can achieve high turnovers and selectivities under mild reaction conditions, making the synthesis of chiral β-fluoroamines like this compound more practical and scalable.

Catalyst Type Advantages Examples of Metals/Molecules
Transition Metal Catalysis High reactivity, tunable selectivity. nih.govnih.govepa.govexlibrisgroup.comPalladium, Copper, Iron. nih.govnih.govepa.govexlibrisgroup.com
Organocatalysis Metal-free, often environmentally benign. nih.govProline derivatives, chiral phosphoric acids. nih.gov
Hypervalent Iodine Catalysis High efficiency and selectivity in fluorination reactions. nih.govchemrxiv.orgChiral aryl iodide catalysts. nih.gov

Integration of Advanced Computational Methodologies for Predictive Chemical Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and enabling the prediction of chemical reactivity. nih.gov The integration of advanced computational methodologies, such as Density Functional Theory (DFT) and machine learning, is poised to accelerate the development of new synthetic methods for compounds like this compound. hhu.de

DFT calculations can be used to:

Elucidate Reaction Mechanisms: By modeling the energies of reactants, intermediates, and transition states, DFT can help to understand the detailed pathway of a chemical reaction. nih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predict Regio- and Stereoselectivity: Computational models can predict the preferred outcome of a reaction, guiding experimental efforts towards the desired product.

Design Novel Catalysts: By understanding the factors that control catalyst activity and selectivity, computational methods can be used to design new and improved catalysts with enhanced performance.

Machine learning is also emerging as a powerful tool for predicting the outcomes of chemical reactions. ntu.edu.sgnih.govrjptonline.orgarxiv.org By training algorithms on large datasets of experimental results, machine learning models can learn to predict the success of a reaction under a given set of conditions. ucla.edu This predictive capability can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic routes.

The synergy between computational and experimental chemistry will be crucial for future advances in the synthesis of fluoroamines. Predictive models will guide the design of experiments, while experimental results will be used to refine and improve the accuracy of the models.

Application of Flow Chemistry and Automation to Streamline Synthesis of Fluoroamines

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing. beilstein-journals.orgnih.gov These advantages include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput screening. researchgate.net The application of flow chemistry and automation is a promising strategy for streamlining the synthesis of fluoroamines, including this compound. chemistryviews.org

Key benefits of flow chemistry in this context include:

Improved Safety: Fluorination reactions often involve highly reactive and potentially hazardous reagents. vapourtec.com Flow reactors, with their small reaction volumes, can mitigate the risks associated with these reagents. nih.gov

Precise Control over Reaction Parameters: Flow systems allow for precise control over temperature, pressure, and reaction time, leading to improved reproducibility and higher yields.

Facilitated Scale-up: Scaling up a reaction in a flow system is often more straightforward than in a batch reactor, as it can be achieved by simply running the reactor for a longer period or by using multiple reactors in parallel.

Integration of Automation: Flow reactors can be readily integrated with automated systems for reaction optimization and library synthesis.

The development of continuous-flow processes for the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes.

Investigation of this compound as a Versatile Chemical Intermediate for Architecturally Complex Molecules

The β-fluoroamine motif present in this compound is a valuable building block in medicinal chemistry and materials science. ucla.eduorganic-chemistry.orgorganic-chemistry.org The presence of both a fluorine atom and an amino group provides opportunities for further functionalization and the construction of more complex molecular architectures.

The investigation of this compound as a versatile chemical intermediate involves exploring its reactivity in a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The fluorine atom can influence the reactivity of adjacent functional groups and can participate in non-covalent interactions that are important for molecular recognition.

By leveraging the unique properties of the β-fluoroamine moiety, chemists can use this compound as a starting point for the synthesis of a wide range of architecturally complex molecules. This includes the development of new fluorinated heterocycles, peptides, and other scaffolds with potential applications in various fields of chemical science. The ability to readily access and derivatize this compound opens up new avenues for the exploration of chemical space and the discovery of molecules with novel properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.